molecular formula C20H21ClN2O2S2 B2823408 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide CAS No. 890959-19-0

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide

Cat. No. B2823408
CAS RN: 890959-19-0
M. Wt: 420.97
InChI Key: QKIBFQNXSDMMOJ-UHFFFAOYSA-N
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Description

The compound “N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .

Scientific Research Applications

DNA Interaction and Anticancer Activity

Mixed-Ligand Copper(II)-Sulfonamide Complexes

Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, has demonstrated their potential in DNA binding, cleavage, and genotoxicity. These complexes exhibit anticancer activity by inducing apoptosis in tumor cells, with variations in the sulfonamide derivative affecting their interaction with DNA and their efficiency in cleaving DNA. The study suggests the importance of sulfonamide derivatives in developing anticancer strategies (González-Álvarez et al., 2013).

Antimicrobial and Antiproliferative Agents

N-Ethyl-N-Methylbenzenesulfonamide Derivatives

A study on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has shown these compounds' effectiveness as antimicrobial and antiproliferative agents. The research highlights the synthesis process and the biological screening of these derivatives against various human cell lines, showcasing their potential in medical applications (Shimaa M. Abd El-Gilil, 2019).

Antifungal and Anti-HIV Activities

Benzenesulfonamides with Antifungal and Anti-HIV Properties

A series of novel benzenesulfonamides have been synthesized and tested for their antifungal and anti-HIV activities. These compounds offer a promising avenue for developing new therapeutic agents against fungal infections and HIV (Zareef et al., 2007).

Molecular Docking and Biological Screening

Biphenylsulfonamide Endothelin Antagonists

In the context of cardiovascular research, biphenylsulfonamides have been identified as potent endothelin-A selective antagonists. The study explores the structure-activity relationships of these compounds and their pharmacological evaluation, highlighting their potential in treating conditions related to endothelin-1, such as hypertension (Murugesan et al., 1998).

UV Protection and Antimicrobial Properties for Cotton Fabrics

Thiazole Azodyes Containing Sulfonamide Moiety

Research into thiazole azodyes containing a sulfonamide moiety has shown their application in providing UV protection and antimicrobial properties to cotton fabrics. This demonstrates the compound's utility in enhancing the functional properties of textiles, indicating its versatility beyond pharmaceutical uses (Mohamed et al., 2020).

Future Directions

The future directions for research on this compound could involve further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially reveal novel applications for this compound in various fields such as medicine, materials science, and environmental science .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S2/c1-13-4-9-19(14(2)12-13)27(24,25)22-11-10-18-15(3)23-20(26-18)16-5-7-17(21)8-6-16/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIBFQNXSDMMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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